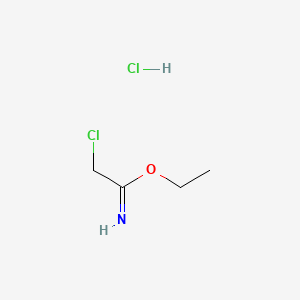

Ethyl 2-chloroacetimidate hydrochloride

Description

Properties

IUPAC Name |

ethyl 2-chloroethanimidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO.ClH/c1-2-7-4(6)3-5;/h6H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWMHFKCAUBYJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36743-66-5 | |

| Record name | 36743-66-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-chloroacetimidate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 2-chloroacetimidate hydrochloride chemical properties

An In-depth Technical Guide to Ethyl 2-chloroacetimidate hydrochloride

This guide provides a comprehensive technical overview of this compound (CAS No: 36743-66-5), a versatile and highly reactive intermediate pivotal to modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical principles with practical, field-proven insights into its synthesis, reactivity, handling, and application.

Core Physicochemical and Spectroscopic Profile

This compound is a stable, crystalline solid that serves as a potent electrophile and a valuable building block, particularly for the synthesis of nitrogen-containing heterocycles and amidine derivatives.[1][] Its utility stems from the reactive imidate functional group, which is readily prepared via the classical Pinner reaction.

Key Properties

The fundamental physicochemical properties of this compound are summarized below. It is crucial to note that this compound is moisture-sensitive; its stability is contingent on proper storage under anhydrous conditions.[1]

| Property | Value | Source(s) |

| CAS Number | 36743-66-5 | [3] |

| Molecular Formula | C₄H₉Cl₂NO | [4] |

| Molecular Weight | 158.03 g/mol | [][3] |

| Appearance | White crystalline powder/solid | [1][3] |

| Melting Point | ~89-95 °C (Varies); can decompose >120°C | [5] |

| Solubility | Soluble in polar protic solvents (e.g., methanol, water) | [1] |

| Storage Conditions | Store at 0-5°C under inert, dry atmosphere | [3] |

Spectroscopic Signature

Characterization of this compound is straightforward with standard spectroscopic methods.

-

Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands for the C=N bond of the imidate group around 1650 cm⁻¹ and for the C-Cl stretch in the 500-600 cm⁻¹ region.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides clear signals for the ethyl group (a triplet and a quartet) and the α-chloro methylene group (a singlet). The chemical shifts are influenced by the protonated imidate functionality. Spectroscopic data is available for verification from various suppliers and databases.[6]

Synthesis: The Pinner Reaction

The most direct and established method for preparing alkyl imidate hydrochlorides is the Pinner reaction, first described in 1877.[7] This acid-catalyzed reaction involves the addition of an alcohol to a nitrile.[8][9] For this compound, the reactants are chloroacetonitrile and anhydrous ethanol in the presence of dry hydrogen chloride gas.

The causality behind this choice is twofold: the high acidity of anhydrous HCl is required to activate the nitrile nitrogen, making the carbon susceptible to nucleophilic attack by the alcohol. Secondly, strictly anhydrous conditions are paramount, as any trace of water will hydrolyze the product to the corresponding ester, drastically reducing the yield.[7][10]

Reaction Mechanism

The mechanism proceeds via protonation of the nitrile, forming a highly electrophilic nitrilium ion. This is subsequently attacked by the ethanol oxygen, followed by proton transfer to yield the stable imidate hydrochloride salt.

Caption: Mechanism of the Pinner Reaction for Ethyl 2-chloroacetimidate HCl synthesis.

Self-Validating Experimental Protocol: Synthesis

This protocol is designed to be self-validating, with clear checkpoints for reaction completion and product verification.

-

Preparation (Anhydrous Conditions): Equip a two-necked round-bottom flask with a magnetic stir bar, a gas inlet tube extending below the solvent surface, and a drying tube outlet connected to a scrubber (e.g., containing mineral oil or a base trap). Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen or argon.

-

Charging Reactants: To the flask, add chloroacetonitrile (1.0 equiv) and anhydrous ethanol (1.5 equiv). Cool the mixture to 0-5°C using an ice-water bath.

-

HCl Gas Introduction: Bubble dry hydrogen chloride gas slowly through the stirred solution.[11] The choice to maintain a low temperature (0-5°C) is critical to prevent the thermodynamically favored elimination side-reaction that forms an amide and alkyl chloride.[7][10]

-

Reaction Monitoring: The reaction is exothermic. Maintain a slow gas flow to keep the internal temperature below 10°C. A white precipitate of the Pinner salt will begin to form. The reaction is typically complete within 3-5 hours.

-

Validation Checkpoint: To check for completion, a small aliquot can be carefully removed, quenched with a solution of sodium bicarbonate, and extracted with ether. Analysis of the ether layer by GC-MS should show the absence of the starting chloroacetonitrile.

-

Isolation: Once complete, stop the HCl flow and replace it with a nitrogen stream to remove excess HCl gas. Collect the solid product by filtration under a nitrogen blanket. Wash the crystals with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying and Storage: Dry the white crystalline product under high vacuum. The expected yield is typically high (>90%).[10] Store the final product in a desiccator at 0-5°C.

Chemical Reactivity and Synthetic Utility

This compound is a stable yet highly reactive electrophilic intermediate. The protonated imidate is readily attacked by a wide range of nucleophiles at the imino carbon. This reactivity is the foundation of its extensive use in constructing more complex molecular architectures.[1][7]

Key transformations include:

-

Hydrolysis to Esters: Reaction with water yields ethyl 2-chloroacetate.

-

Reaction with Amines to form Amidines: This is one of its most valuable applications, providing straightforward access to substituted and unsubstituted amidines, which are prevalent in medicinal chemistry.[11]

-

Reaction with H₂S to form Thionoesters. [7]

-

Cyclization to Heterocycles: It serves as a key building block for heterocycles like oxazoles, thiazoles, and imidazoles.

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 3. This compound | 36743-66-5 [sigmaaldrich.com]

- 4. Ethyl 2-chloro-acetimidate hydrochloride 95% | CAS: 36743-66-5 | AChemBlock [achemblock.com]

- 5. chembk.com [chembk.com]

- 6. 36743-66-5|this compound|BLD Pharm [bldpharm.com]

- 7. Pinner reaction - Wikipedia [en.wikipedia.org]

- 8. d-nb.info [d-nb.info]

- 9. Pinner Reaction [organic-chemistry.org]

- 10. iris.unive.it [iris.unive.it]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide on the Synthesis of Ethyl 2-chloroacetimidate Hydrochloride

Introduction

Ethyl 2-chloroacetimidate hydrochloride, a member of the imidate salt family, is a crucial reagent in the arsenal of synthetic organic chemists, particularly those engaged in pharmaceutical and agrochemical research. Its bifunctional nature, possessing both a reactive imidate group and a chloroacetyl moiety, renders it a versatile building block for the construction of a diverse array of heterocyclic compounds, including thiazoles, oxazoles, and imidazoles. This guide provides a comprehensive overview of the synthesis of this compound, with a focus on the well-established Pinner reaction. We will delve into the reaction mechanism, provide a detailed experimental protocol, and discuss critical safety considerations, equipping researchers with the knowledge to confidently and safely perform this important transformation.

The Pinner Reaction: A Gateway to Imidates

The synthesis of this compound is most commonly achieved through the Pinner reaction, a classic acid-catalyzed transformation that converts a nitrile into an imino ester salt, also known as a Pinner salt.[1][2] First described by Adolf Pinner in 1877, this reaction involves the treatment of a nitrile with an alcohol in the presence of a dry acid, typically hydrogen chloride gas.[1][3] The resulting Pinner salt is a highly reactive intermediate that can be further manipulated to yield a variety of functional groups, including esters, amidines, and orthoesters.[1][4]

Reaction Mechanism

The Pinner reaction proceeds through a well-defined, multi-step mechanism:

-

Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of the nitrile (2-chloroacetonitrile) by the strong acid catalyst, hydrogen chloride. This protonation significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.[2][5]

-

Nucleophilic Attack by Alcohol: The lone pair of electrons on the oxygen atom of the alcohol (ethanol) acts as a nucleophile, attacking the activated nitrile carbon.[2] This results in the formation of a protonated imidate intermediate.

-

Deprotonation and Salt Formation: A base, such as the chloride ion or another molecule of ethanol, removes a proton from the oxygen atom of the attacking alcohol, leading to the formation of the neutral imidate. Under the acidic conditions, the nitrogen atom of the imidate is subsequently protonated to yield the final product, this compound.[2]

Caption: Mechanism of the Pinner reaction for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound. It is imperative that all operations are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is worn at all times.

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number | Purity |

| 2-Chloroacetonitrile | C₂H₂ClN | 75.50 | 107-14-2 | ≥98% |

| Ethanol, Anhydrous | C₂H₅OH | 46.07 | 64-17-5 | ≥99.5% |

| Hydrogen Chloride Gas | HCl | 36.46 | 7647-01-0 | Anhydrous |

| Diethyl Ether, Anhydrous | (C₂H₅)₂O | 74.12 | 60-29-7 | ≥99% |

Procedure

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a gas outlet connected to a scrubber containing a sodium hydroxide solution is assembled. The entire apparatus must be flame-dried or oven-dried prior to use to ensure anhydrous conditions.[4][6]

-

Charging the Reactor: The flask is charged with 2-chloroacetonitrile and anhydrous ethanol. A slight excess of the alcohol is often used.

-

Introduction of Hydrogen Chloride: The reaction mixture is cooled to 0 °C using an ice-salt bath. Anhydrous hydrogen chloride gas is then bubbled through the stirred solution at a moderate rate.[4][7] The temperature of the reaction mixture should be carefully monitored and maintained between 0 and 5 °C throughout the addition of HCl.[8]

-

Reaction Monitoring: The reaction is typically allowed to proceed for several hours at 0 °C. The progress of the reaction can be monitored by the precipitation of the white, crystalline Pinner salt.

-

Isolation of the Product: Once the reaction is complete, the flow of hydrogen chloride gas is stopped. The precipitated solid is collected by filtration under a blanket of dry nitrogen.

-

Purification: The crude product is washed with cold, anhydrous diethyl ether to remove any unreacted starting materials and byproducts. The purified this compound is then dried under vacuum to yield a white crystalline solid.[9]

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

The synthesis of this compound involves the use of hazardous materials that require strict adherence to safety protocols.

-

2-Chloroacetonitrile: This starting material is toxic if swallowed, in contact with skin, or if inhaled.[10] It is also a lachrymator and can cause severe skin and eye irritation.[11][12] Always handle 2-chloroacetonitrile in a chemical fume hood and wear appropriate PPE, including gloves, safety goggles, and a lab coat.[10][13]

-

Ethanol: While less hazardous, ethanol is a flammable liquid. Keep it away from open flames and other ignition sources.

-

Hydrogen Chloride Gas: Anhydrous hydrogen chloride is a corrosive gas that can cause severe respiratory tract irritation. It is essential to have a properly functioning gas scrubber to neutralize any excess HCl gas.

-

This compound: The final product should be handled with care, as it is a hydrochloride salt and may be corrosive.

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[11]

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the molecule. The ¹H NMR spectrum of a similar compound, ethyl acetimidate hydrochloride, shows characteristic peaks for the ethyl and methyl protons, as well as a broad singlet for the N-H protons.[14] For this compound, one would expect to see signals corresponding to the ethyl group and the methylene protons adjacent to the chlorine atom.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule. Key vibrational bands to look for include the C=N stretching of the imidate group and the C-Cl stretching frequency.

-

Melting Point: The melting point of the synthesized compound can be compared to the literature value to assess its purity.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. For example, it is used in the preparation of f Phentolamine-d4 Hydrochloride, a labeled form of an adrenergic blocking agent used as an antihypertensive.[] Its ability to readily react with nucleophiles makes it a key component in the construction of various heterocyclic scaffolds that are prevalent in many pharmaceutical agents.

Conclusion

The Pinner reaction provides a reliable and efficient method for the synthesis of this compound. By understanding the underlying mechanism and adhering to the detailed experimental protocol and safety guidelines outlined in this guide, researchers can confidently prepare this important synthetic intermediate. The versatility of this compound as a building block ensures its continued importance in the fields of organic synthesis and drug discovery.

References

-

Organic Chemistry Portal. Pinner Reaction. [Link]

-

Wikipedia. Pinner reaction. [Link]

-

NROChemistry. Pinner Reaction. [Link]

-

ACS Publications. Base-Catalyzed Reaction of Nitriles with Alcohols... - ACS Publications - datapdf.com. [Link]

-

Scribd. Chemistry of Imidates | PDF | Amine | Ester. [Link]

-

Research and Reviews. An Overview of Some Imidates Derivatives with Anti-microbial Activity | Open Access Journals. [Link]

-

Research and Reviews. An Overview of Some Imidates Derivatives with Anti-microbial Activity. [Link]

-

Organic Syntheses Procedure. Submitted by Lulin Wei and Stéphane Caron. [Link]

-

Grokipedia. Pinner reaction. [Link]

-

SynArchive. Pinner Reaction. [Link]

-

NIH. A Lewis acid-promoted Pinner reaction - PMC. [Link]

-

Safety First. Handling and Storage Guidelines for Chloroacetonitrile (CAS 107-14-2). [Link]

-

NIH. Ethyl chloroacetimidate | C4H8ClNO | CID 193264 - PubChem. [Link]

-

Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. [Link]

Sources

- 1. Pinner reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Pinner Reaction | NROChemistry [nrochemistry.com]

- 5. rroij.com [rroij.com]

- 6. scribd.com [scribd.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. jk-sci.com [jk-sci.com]

- 9. This compound | 36743-66-5 [sigmaaldrich.com]

- 10. nbinno.com [nbinno.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 14. Ethyl acetimidate hydrochloride synthesis - chemicalbook [chemicalbook.com]

Introduction: The Pinner Reaction as a Cornerstone of Imidate Synthesis

An In-Depth Technical Guide to the Pinner Reaction: Mechanism and Synthesis of Imidates

For Researchers, Scientists, and Drug Development Professionals

First described by Adolf Pinner in 1877, the Pinner reaction is a classic acid-catalyzed transformation that converts a nitrile and an alcohol into an imino ester salt, commonly known as a Pinner salt.[1][2][3] This reaction provides a robust and versatile route for synthesizing alkyl imidates, which are highly valuable and reactive intermediates in organic synthesis.[1][4] The resulting Pinner salts are not typically isolated and can be readily converted into a variety of important functional groups, including esters, amidines, and orthoesters, making the reaction a cornerstone in the synthesis of pharmaceuticals and heterocyclic compounds.[2][4][5]

This guide provides a comprehensive exploration of the Pinner reaction, focusing on the core mechanism of imidate formation, field-proven experimental protocols, and the critical parameters that govern its success.

The Core Mechanism: An Acid-Catalyzed Nucleophilic Addition

The formation of an imidate via the Pinner reaction proceeds through a well-established, multi-step mechanism involving the acid-catalyzed nucleophilic addition of an alcohol to a nitrile.[1][6] The entire process must be conducted under strictly anhydrous conditions to prevent the hydrolysis of the intermediates and the final Pinner salt.[1][7]

The key mechanistic steps are as follows:

-

Protonation of the Nitrile: The reaction is initiated by a strong acid, typically anhydrous hydrogen chloride (HCl), which protonates the nitrogen atom of the nitrile.[1][6] This initial step is crucial as it significantly enhances the electrophilicity of the nitrile carbon, activating it for nucleophilic attack.[1][4] The resulting species is a highly reactive nitrilium ion.[6][7]

-

Nucleophilic Attack by Alcohol: The lone pair of electrons on the oxygen atom of the alcohol acts as a nucleophile, attacking the now highly electrophilic carbon of the nitrilium ion.[1][6] This attack results in the formation of a protonated imidate intermediate.[1]

-

Deprotonation and Imidate Formation: A base, such as the chloride ion (Cl⁻) from the acid catalyst or another molecule of the alcohol, removes a proton from the oxygen atom.[1] This step yields the neutral imidate (also called an imino ester).

-

Formation of the Pinner Salt: Under the acidic reaction conditions, the basic nitrogen atom of the newly formed imidate is immediately protonated by the strong acid.[1] This final protonation step yields the stable alkyl imidate salt, or Pinner salt, which is typically a crystalline solid.[6][8][9]

Caption: A diagram of the Pinner reaction mechanism.

Experimental Protocol: A Self-Validating System

The success of the Pinner reaction is highly dependent on rigorous control of the reaction conditions. The protocol described below is a self-validating system, where the choice of each parameter is designed to favor the formation of the desired imidate salt while suppressing side reactions.

Exemplary Synthesis: Methyl Pentanimidate Hydrochloride

This protocol details the synthesis of methyl pentanimidate hydrochloride from pentanenitrile (valeronitrile) and methanol.[1]

Materials:

-

Pentanenitrile (Valeronitrile)

-

Anhydrous Methanol

-

Anhydrous Hydrogen Chloride (gas)

-

Anhydrous Nitrogen (gas)

-

Anhydrous solvent (e.g., diethyl ether or dioxane)[3]

Equipment:

-

Three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and a drying tube (or connected to a nitrogen line).

-

Low-temperature cooling bath (e.g., acetone/dry ice).

-

Pressure-rated reaction vessel (optional, for reactions under pressure).

Step-by-Step Methodology:

-

Vessel Preparation: Ensure all glassware is oven-dried and assembled under a stream of dry nitrogen to maintain an inert, anhydrous atmosphere.

-

Reagent Charging: Charge the reaction flask with pentanenitrile (1.0 eq) and anhydrous methanol (0.58 eq).[1] The use of a slight sub-stoichiometric amount of alcohol initially can help control the reaction rate.

-

Initial Cooling: Cool the reaction mixture to between -10 °C and -5 °C using a cooling bath.[1] Causality: Low temperatures are critical as the Pinner salt intermediate is thermodynamically unstable and can decompose or rearrange at higher temperatures.[2][3]

-

Acid Catalyst Introduction: Slowly bubble dry hydrogen chloride gas through the cooled, stirring solution.[1][7] This should be done over an extended period (e.g., 15-18 hours) while carefully maintaining the low temperature.[1] Causality: Gaseous HCl is used to ensure anhydrous conditions. Water would lead to the hydrolysis of the Pinner salt, forming an ester as an undesired byproduct.[1][2]

-

Reaction under Pressure (Optional): After the HCl addition is complete, the vessel can be pressurized with dry nitrogen (e.g., 1.5–2.0 kg/cm ²).[1] Maintain the reaction at a slightly elevated temperature (0–15 °C) for approximately 14 hours.[1]

-

Addition of Remaining Alcohol: Add a second portion of anhydrous methanol (0.55 eq) to the reaction mixture and continue stirring for another 60 minutes to ensure complete conversion.[1]

-

Product Isolation: The resulting product, methyl pentanimidate hydrochloride, will often precipitate from the solution as a semi-solid or crystalline solid.[1] The solid can be isolated by filtration, washed with cold anhydrous ether to remove any unreacted starting materials, and dried under vacuum.

Caption: A generalized workflow for the Pinner reaction.

Key Reaction Parameters and Their Influence

The outcome of the Pinner reaction is governed by several critical factors. Understanding these relationships is essential for optimizing reaction yields and purity.

| Parameter | Recommended Condition | Rationale & Impact on Outcome |

| Water Content | Strictly Anhydrous | The presence of water leads to the rapid hydrolysis of the Pinner salt intermediate, resulting in the formation of a carboxylic ester as a major byproduct.[1][2] |

| Temperature | Low (-10 °C to 15 °C) | Pinner salts are thermodynamically unstable.[2][3] Low temperatures prevent decomposition and potential rearrangement into N-alkyl amides.[3] |

| Acid Catalyst | Anhydrous HCl (gas) | Provides the necessary proton source to activate the nitrile without introducing water.[1][7] Milder protocols using TMSCl to generate HCl in situ have also been developed.[6] |

| Nitrile Structure | Aliphatic or Aromatic | The reaction is broadly applicable to a wide range of nitriles.[1][7] However, sterically hindered nitriles may exhibit lower reactivity.[1][7] Electron-poor nitriles may react more readily under basic conditions.[2][3] |

| Alcohol Structure | Primary or Secondary | Primary and secondary alcohols generally give the best results.[6][8][9] Tertiary alcohols are generally not suitable due to their propensity for elimination under strong acid conditions. |

Utility of Pinner Salts: Versatile Synthetic Intermediates

The primary value of the Pinner reaction lies in the high reactivity of the resulting imidate salts. These intermediates can be readily transformed into other functional groups through nucleophilic addition.[5][7]

-

Reaction with Water (Hydrolysis): Treatment of the Pinner salt with water leads to hydrolysis, yielding a carboxylic ester.[2][7]

-

Reaction with Amines (Aminolysis): Reaction with ammonia or primary/secondary amines produces amidines, which are important structures in medicinal chemistry.[2][7]

-

Reaction with Excess Alcohol: Further reaction with an excess of the alcohol can lead to the formation of orthoesters.[2][3]

-

Reaction with Hydrogen Sulfide: Treatment with H₂S can convert the Pinner salt into a thionoester.[2][3]

Conclusion

The Pinner reaction remains a highly relevant and powerful tool in modern organic synthesis for the preparation of imidates.[1] Its reliability stems from a well-understood mechanism that, when coupled with careful control of experimental conditions, provides efficient access to versatile Pinner salt intermediates. For researchers and professionals in drug development and chemical synthesis, mastering this reaction opens a gateway to a wide array of functional groups and complex molecular architectures.

References

- The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimid

- Pinner reaction. Wikipedia.

- Pinner Reaction. J&K Scientific.

- Pinner Reaction. NROChemistry.

- Pinner Reaction. SynArchive.

- Pinner Reaction. Organic Chemistry Portal.

- Pinner reaction. Grokipedia.

- A Lewis acid-promoted Pinner reaction.

- A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry.

- An Overview of Some Imidates Derivatives with Anti-microbial Activity. Research and Reviews.

- An Overview of Some Imidates Derivatives with Anti-microbial Activity. Open Access Journals.

- Pinner Reaction.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pinner reaction - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. grokipedia.com [grokipedia.com]

- 5. synarchive.com [synarchive.com]

- 6. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pinner Reaction | NROChemistry [nrochemistry.com]

- 8. rroij.com [rroij.com]

- 9. rroij.com [rroij.com]

The Unseen Instability: A Technical Guide to the Stability and Storage of Ethyl 2-chloroacetimidate Hydrochloride

For the Researcher, Scientist, and Drug Development Professional

In the fast-paced world of pharmaceutical development, the stability of starting materials and intermediates is a cornerstone of robust and reproducible synthetic processes. Ethyl 2-chloroacetimidate hydrochloride, a versatile reagent in organic synthesis, is no exception. Its reactivity, while advantageous in chemical transformations, also predisposes it to degradation, a factor that can have significant downstream consequences on yield, purity, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, grounded in scientific principles and field-proven insights.

The Chemistry of Instability: Understanding the Degradation Pathways

The primary route of degradation for this compound is hydrolysis . The imidate functional group is susceptible to attack by water, leading to the cleavage of the carbon-nitrogen double bond. This process is significantly influenced by pH.[1][2]

Under acidic or neutral conditions, the hydrolysis of imidate salts like this compound predominantly yields an ester (ethyl 2-chloroacetate) and an amine hydrochloride (ammonium chloride).[3][4] In basic conditions, the reaction can also produce the corresponding amide and alcohol.[1] Given that the compound is a hydrochloride salt, the immediate environment is acidic, which can influence the hydrolysis kinetics.

The presence of the electron-withdrawing chloro group on the acetimidate moiety can further influence the electrophilicity of the imidate carbon, potentially affecting its susceptibility to nucleophilic attack by water.

Visualizing the Primary Degradation Pathway

Caption: Hydrolysis of this compound.

Critical Factors Influencing Stability

The stability of this compound is not an intrinsic constant but is rather a dynamic property influenced by several environmental factors.

| Factor | Influence on Stability | Underlying Causality |

| Moisture/Humidity | High | Direct reactant in the primary degradation pathway (hydrolysis). The hydrochloride salt form can be hygroscopic, attracting atmospheric moisture. |

| Temperature | High | Accelerates the rate of hydrolysis. Can also lead to thermal decomposition at elevated temperatures. |

| pH | High (in solution) | The rate of hydrolysis is pH-dependent. While the salt is acidic, exposure to basic conditions will accelerate degradation.[1][4] |

| Light | Moderate | While not the primary degradation route, photolytic degradation should be considered as part of forced degradation studies. |

Recommended Storage and Handling Protocols

Based on the inherent instability of this compound, the following storage and handling protocols are recommended to ensure its integrity and performance.

Storage Conditions:

-

Temperature: Store in a freezer, ideally at or below -20°C.[5] Some suppliers recommend refrigerated temperatures between 0-5°C.[6][7] For long-term storage, -20°C is the preferred condition to minimize kinetic degradation.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[5] This displaces atmospheric moisture and oxygen, mitigating hydrolysis and potential oxidative degradation.

-

Container: Use a tightly sealed, opaque container to protect from moisture and light.

Handling Procedures:

-

Inert Atmosphere: Handle the compound in a glove box or under a stream of dry inert gas to minimize exposure to atmospheric moisture.

-

Temperature Control: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

-

Dispensing: Use clean, dry spatulas and weighing vessels. Promptly reseal the container after dispensing.

Experimental Protocols for Stability Assessment

A robust understanding of a compound's stability profile requires empirical data. The following section outlines key experimental workflows for assessing the stability of this compound.

Hygroscopicity Determination

Objective: To quantify the moisture uptake of this compound under defined relative humidity (RH) conditions.

Methodology: A gravimetric sorption analyzer is the preferred instrument for this purpose.[1][8]

Protocol:

-

Sample Preparation: Place a known mass (e.g., 10-20 mg) of this compound onto the sample pan of the gravimetric sorption analyzer.

-

Drying: Dry the sample in the instrument at a defined temperature (e.g., 40°C) under a stream of dry nitrogen (0% RH) until a stable weight is achieved. This establishes the dry mass of the sample.

-

Sorption/Desorption Isotherm: Equilibrate the sample at a series of increasing RH levels (e.g., 10% to 90% RH in 10% increments) at a constant temperature (e.g., 25°C). Record the equilibrium mass at each RH step.

-

Data Analysis: Plot the percentage change in mass against the relative humidity to generate a sorption isotherm. The degree of hygroscopicity can be classified based on the percentage of moisture uptake at a specific RH (e.g., 80% RH).[1]

Forced Degradation Studies

Objective: To identify potential degradation products and pathways under stressed conditions, which is essential for developing a stability-indicating analytical method.[3][8][]

Workflow:

Caption: Workflow for Forced Degradation Studies.

Protocol:

-

Hydrolytic Degradation:

-

Acidic: Dissolve the compound in 0.1 M HCl and heat (e.g., 60°C) for a defined period.

-

Basic: Dissolve the compound in 0.1 M NaOH at room temperature.

-

Neutral: Dissolve the compound in water and heat (e.g., 60°C).

-

-

Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) in a controlled oven.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to UV and visible light as per ICH Q1B guidelines.

Samples should be taken at various time points and analyzed by a suitable stability-indicating method.

Development of a Stability-Indicating Analytical Method

Objective: To develop and validate an analytical method capable of separating and quantifying this compound from its degradation products and any process-related impurities.[10][11]

Proposed High-Performance Liquid Chromatography (HPLC) Method:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and acetonitrile.

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 210 nm).

-

Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Proposed Gas Chromatography (GC) Method:

A GC method could also be suitable, particularly for monitoring the formation of the volatile degradation product, ethyl 2-chloroacetate.[12][13]

-

Column: A mid-polarity column (e.g., DB-5 or equivalent).

-

Injector: Split/splitless injector.

-

Detector: Flame Ionization Detector (FID).

-

Temperature Program: A temperature gradient to ensure separation of the parent compound and its degradation products.

-

Validation: The method should be validated as per ICH guidelines.

Conclusion: A Proactive Approach to Stability

The chemical integrity of this compound is paramount for its successful application in research and development. A thorough understanding of its degradation pathways, particularly hydrolysis, and the critical factors that influence its stability allows for the implementation of appropriate storage and handling protocols. Proactive stability assessment through hygroscopicity testing and forced degradation studies, coupled with the development of a validated stability-indicating analytical method, forms a robust framework for ensuring the quality and reliability of this important synthetic intermediate. By adopting these principles, researchers and drug development professionals can mitigate the risks associated with instability and build a solid foundation for their scientific endeavors.

References

- Deslongchamps, P., & Taillefer, R. J. (1975). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Canadian Journal of Chemistry, 53(20), 3029–3037.

- Deslongchamps, P. (1975). The Hydrolysis of Imidate Salts.

- Schmir, G. L. (1968). Some relationships between the hydrolysis of imidate esters and the mechanisms of related acyl transfer reactions. Journal of the American Chemical Society, 90(13), 3478–3486.

- Allada, R., Murikipudi, V., & Chadha, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences, 105(8), 2468–2475.

- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ikeda, Y. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 44.

- Anbarasan, A., Kumar, S. D., & Venkatesh, D. N. (2018). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 10(3), 61-67.

- Deslongchamps, P., & Taillefer, R. J. (1975). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Canadian Journal of Chemistry, 53(20), 3029-3037.

-

Crystal Pharmatech Co., Ltd. (n.d.). Excipient Selection and Compatibility Studies. Retrieved from [Link]

- Rasayan Journal of Chemistry. (2017). DETERMINATION OF ETHYL 2-CHLOROACETATE AS A GENOTOXIC IMPURITY IN NITROFURANTOIN BY GAS CHROMATOGRAPHY. Rasayan J. Chem., 10(4), 1164-1169.

- Fisher Digital Publications. (2020). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques.

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).

- International Journal of Pharmaceutical Sciences and Research. (2019). DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD: A REVIEW. IJPSR, 10(4), 1541-1552.

- Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Journal of Research in Pharmaceutical Science, 8(3), 01-10.

- Google Patents. (2014).

- ResearchGate. (2015). A stability indicating method development and validation for determination of Methylphenidate Hydrochloride and its impurities in solid pharmaceutical oral dosage form by RP-HPLC as per ICH guidelines.

- Chemical Science International Journal. (2024). Stability Indicating RP-HPLC Method Development and Validation for Imeglimin HCL in Pharmaceutical Dosage form.

- AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D.

Sources

- 1. asiapharmaceutics.info [asiapharmaceutics.info]

- 2. "Investigation of the fundamental basis of hygroscopicity in pharmaceut" by Pete P Guerrieri [docs.lib.purdue.edu]

- 3. jocpr.com [jocpr.com]

- 4. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. | Semantic Scholar [semanticscholar.org]

- 5. 36743-66-5|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | 36743-66-5 [sigmaaldrich.com]

- 7. azom.com [azom.com]

- 8. Hygroscopicity Evaluation - CD Formulation [formulationbio.com]

- 10. ijpsr.com [ijpsr.com]

- 11. questjournals.org [questjournals.org]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. CN103592402B - Method for detecting ethyl 2-chloroacetoacetate in ethyl 4-chloroacetoacetate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure and Applications of Ethyl 2-chloroacetimidate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Synthetic Intermediate

Ethyl 2-chloroacetimidate hydrochloride is a reactive and versatile chemical intermediate of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a reactive imidate hydrochloride functionality and a chloroacetyl group, renders it a valuable building block for the construction of a diverse array of more complex molecules, particularly heterocyclic compounds that form the backbone of many pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, a detailed examination of its synthesis via the Pinner reaction, an exploration of its applications in drug discovery, and essential safety and handling protocols.

Molecular Structure and Physicochemical Properties

This compound, with the CAS number 36743-66-5, is a white solid at room temperature. Its molecular structure is characterized by an ethyl imidate group substituted with a 2-chloroacetyl moiety, and it is supplied as a hydrochloride salt. The presence of the imidate group, the chlorine atom, and the ethyl ester functionality all contribute to its reactivity and utility in synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉Cl₂NO | |

| Molecular Weight | 158.03 g/mol | [1] |

| CAS Number | 36743-66-5 | [2] |

| Appearance | White Solid | |

| IUPAC Name | ethyl 2-chloroethanimidoate hydrochloride | |

| Storage Temperature | 0-5°C |

Synthesis of this compound: The Pinner Reaction

The primary method for the synthesis of this compound is the Pinner reaction, a classic acid-catalyzed reaction between a nitrile and an alcohol.[3][4][5] In this case, 2-chloroacetonitrile reacts with ethanol in the presence of anhydrous hydrogen chloride.

Mechanism of the Pinner Reaction

The Pinner reaction proceeds through a well-established mechanism:[4][5]

-

Protonation of the Nitrile: The nitrogen atom of the 2-chloroacetonitrile is protonated by the strong acid, hydrogen chloride, to form a highly electrophilic nitrilium ion.

-

Nucleophilic Attack by Alcohol: The oxygen atom of ethanol acts as a nucleophile and attacks the electrophilic carbon of the nitrilium ion.

-

Deprotonation: A subsequent deprotonation of the oxonium ion intermediate yields the final product, ethyl 2-chloroacetimidate, which is isolated as its hydrochloride salt.

Figure 1: Mechanism of the Pinner Reaction.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of an imidate hydrochloride via the Pinner reaction, adapted from established procedures for similar compounds.[6] It is crucial that this reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.[4]

Materials:

-

2-Chloroacetonitrile

-

Anhydrous Ethanol

-

Anhydrous Hydrogen Chloride (gas)

-

Anhydrous Diethyl Ether (or other suitable anhydrous solvent)

Procedure:

-

A solution of 2-chloroacetonitrile in anhydrous ethanol is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

The flask is cooled in an ice bath to 0-5°C.

-

Anhydrous hydrogen chloride gas is bubbled through the stirred solution while maintaining the temperature between 0-5°C. The progress of the reaction can be monitored by techniques such as ¹H NMR.[6]

-

Upon completion of the reaction, the flow of HCl gas is stopped.

-

The product, this compound, will often precipitate from the reaction mixture as a white solid.

-

The solid product is collected by filtration, washed with cold anhydrous diethyl ether to remove any unreacted starting materials, and dried under vacuum.

Spectroscopic Characterization (Illustrative)

-

¹H NMR:

-

A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

-

A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group.

-

A singlet for the methylene protons of the chloroacetyl group (Cl-CH₂-).

-

Broad signals for the N-H protons of the hydrochloride salt.

-

-

¹³C NMR:

-

A signal for the methyl carbon of the ethyl group.

-

A signal for the methylene carbon of the ethyl group.

-

A signal for the methylene carbon of the chloroacetyl group.

-

A signal for the imidate carbon (C=N).

-

-

IR Spectroscopy:

-

Characteristic C-Cl stretching vibrations.

-

C=N stretching of the imidate group.[11]

-

N-H stretching of the hydrochloride salt.

-

C-O stretching of the ethyl ester group.

-

-

Mass Spectrometry:

-

The mass spectrum would be expected to show the molecular ion peak corresponding to the free base (ethyl 2-chloroacetimidate) and characteristic fragmentation patterns.

-

Applications in Drug Development and Organic Synthesis

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are prominent scaffolds in many biologically active molecules.[12]

Synthesis of Amidines

A primary application of this compound is its reaction with primary and secondary amines to form N-substituted amidines.[6][13] The imidate is a more reactive electrophile than the corresponding ester, allowing for efficient amination.

Figure 2: Amidine synthesis workflow.

This reactivity is particularly useful in the synthesis of intermediates for pharmaceuticals. For example, it serves as a key intermediate in the synthesis of Phentolamine-d4 Hydrochloride, an adrenergic blocking agent.[]

Precursor for Pyrimidine Synthesis

Pyrimidines are a class of heterocyclic compounds that are fundamental components of nucleic acids and are found in numerous pharmaceutical agents.[15][16] this compound can serve as a precursor for the synthesis of substituted pyrimidines. The general strategy involves the reaction of the imidate with a 1,3-dicarbonyl compound or its equivalent to construct the pyrimidine ring.[15]

Figure 3: Pyrimidine synthesis workflow.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling and storage of this compound are crucial to ensure safety and maintain its integrity.

Hazard Identification

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If working with the solid material in a way that may generate dust, use a NIOSH-approved respirator.

-

Storage

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is typically between 0-5°C.

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and moisture.[18] Imidate hydrochlorides are sensitive to moisture and can hydrolyze.[19]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, offering an efficient route to amidines and serving as a key building block for the construction of heterocyclic systems of medicinal importance. A thorough understanding of its synthesis, reactivity, and proper handling is essential for its effective and safe utilization in research and development. While detailed spectroscopic data is not widely published, its structural features and reactivity patterns are well-understood within the context of established organic chemistry principles. As the demand for novel pharmaceuticals and complex organic molecules continues to grow, the utility of such reactive intermediates is likely to expand, making a comprehensive understanding of their chemistry more critical than ever.

References

-

Wei, L., & Caron, S. (2013). Preparation of N1-Phenylacetamidine 4-Bromobenzoate Using 2,2,2-Trichloroethyl Acetimidate Hydrochloride. Organic Syntheses, 90, 174-181. [Link]

-

Grokipedia. (n.d.). Pinner reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]

-

SynArchive. (n.d.). Pinner Reaction. Retrieved from [Link]

-

Malinowska, E., Sokołowska, J., & Krawczyk, H. (2013). Optimization of storage and manufacture conditions for imidapril hydrochloride in solid state as a way to reduce costs of antihypertensive therapy. Acta poloniae pharmaceutica, 70(4), 683–690. [Link]

-

Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

-

Scribd. (n.d.). Chemistry of Imidates. Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-N-ethylacetamide. Retrieved from [Link]

-

Research and Reviews. (n.d.). An Overview of Some Imidates Derivatives with Anti-microbial Activity. Retrieved from [Link]

-

Mansour, O. I., & El-Sayed, R. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl acetimidate. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹ H-NMR spectrum of N-(2-(2-chloroacetamido) ethyl) octadic-9-enamide (CAEO). Retrieved from [Link]

- Google Patents. (n.d.). CN108003036B - Preparation method of 2-chloroethylamine hydrochloride.

-

ResearchGate. (2014). Which product will be formed by the reaction of primary amine with ethyl chloroacetate?. Retrieved from [Link]

-

Der Pharma Chemica. (2014). Synthesis of novel pyrimidines thiazolopyrimidines, triazolopyrimidines and pyrimidotriazines as potent antimicrobial agent. Retrieved from [Link]

-

Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

-

MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

-

DTIC. (2000). (HN-1), N-METHYL-BIS(2-Chloroethyl)amine. Retrieved from [Link]

-

Pfizer Medical - US. (n.d.). AMIDATE™ (etomidate injection, USP) How Supplied/Storage and Handling. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-(P-chlorophenoxy)ethyl chloro acetate. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 4 Synthesis of imidate hydrochloride salts. Retrieved from [Link]

Sources

- 1. This compound | 36743-66-5 [sigmaaldrich.com]

- 2. Ethyl 2-chloro-acetimidate hydrochloride 95% | CAS: 36743-66-5 | AChemBlock [achemblock.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Pinner Reaction | NROChemistry [nrochemistry.com]

- 5. synarchive.com [synarchive.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Ethyl acetimidate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. Ethyl 2-chloroacetoacetate(609-15-4) 1H NMR spectrum [chemicalbook.com]

- 9. Ethyl chloroacetate(105-39-5) 1H NMR spectrum [chemicalbook.com]

- 10. Ethyl 2-chloroacetoacetate(609-15-4) 13C NMR spectrum [chemicalbook.com]

- 11. chemshuttle.com [chemshuttle.com]

- 12. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 13. scribd.com [scribd.com]

- 15. bu.edu.eg [bu.edu.eg]

- 16. mdpi.com [mdpi.com]

- 17. SDS of this compound, Safety Data Sheets, CAS 36743-66-5 - chemBlink [chemblink.com]

- 18. fishersci.com [fishersci.com]

- 19. Optimization of storage and manufacture conditions for imidapril hydrochloride in solid state as a way to reduce costs of antihypertensive therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-chloroethanimidoate Hydrochloride: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

Ethyl 2-chloroethanimidoate hydrochloride, systematically known as ethyl 2-chloroethanimidoate hydrochloride, is a reactive chemical intermediate of significant interest to researchers and professionals in drug development and fine chemical synthesis. As a "Pinner salt," this bifunctional reagent possesses two key electrophilic sites, offering a versatile platform for the construction of a wide array of molecular architectures, including amidines, esters, and various heterocyclic systems. This technical guide provides an in-depth exploration of its chemical identity, a detailed protocol for its synthesis via the Pinner reaction with mechanistic insights, a discussion of its reactivity profile, and an overview of its proven and potential applications in medicinal chemistry and biotechnology. Particular emphasis is placed on providing field-proven insights and methodologies to ensure both scientific integrity and practical utility for scientists at the bench.

Chemical Identity and Physicochemical Properties

Ethyl 2-chloroethanimidoate hydrochloride is a crystalline solid that serves as a stable precursor to the corresponding free imidate. Its hydrochloride salt form enhances stability and shelf-life, making it a commercially available and convenient reagent for synthesis.[1][2]

Table 1: Physicochemical and Identification Data

| Property | Value | Reference(s) |

| IUPAC Name | ethyl 2-chloroethanimidoate;hydrochloride | [1][3] |

| Common Name | Ethyl 2-chloroacetimidate hydrochloride | [4] |

| CAS Number | 36743-66-5 | [1][4][5][6] |

| Molecular Formula | C₄H₉Cl₂NO (or C₄H₈ClNO·HCl) | [1][3] |

| Molecular Weight | 158.03 g/mol | [3][5][7] |

| Appearance | White crystalline solid | [1] |

| Melting Point | ~89 °C | [4][6] |

| SMILES Code | CCOC(=N)CCl.Cl | [3][8] |

| Storage | Store at 0-5°C or under -20°C in an inert atmosphere, protected from moisture. | [1][5] |

Synthesis and Mechanism: The Pinner Reaction

The synthesis of ethyl 2-chloroethanimidoate hydrochloride is classically achieved through the Pinner reaction. This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol under anhydrous conditions in the presence of hydrogen chloride (HCl) gas.[3][8][9] The starting materials for this synthesis are 2-chloroacetonitrile and anhydrous ethanol.

Mechanistic Pathway

The Pinner reaction proceeds through a well-established mechanism involving the activation of the nitrile by acid, followed by nucleophilic attack from the alcohol.

-

Protonation of Nitrile : Anhydrous hydrogen chloride protonates the nitrogen atom of 2-chloroacetonitrile, forming a highly electrophilic nitrilium ion. This activation is critical as it renders the nitrile carbon susceptible to attack by a weak nucleophile like ethanol.[3]

-

Nucleophilic Attack : A molecule of anhydrous ethanol attacks the activated nitrilium ion.

-

Proton Transfer & Product Formation : A subsequent proton transfer results in the formation of the stable crystalline product, ethyl 2-chloroethanimidoate hydrochloride, commonly referred to as a Pinner salt.[3]

This entire process must be conducted under strictly anhydrous conditions, as the presence of water would lead to the hydrolysis of the imidate salt to the corresponding ester (ethyl 2-chloroacetate).[8] Low temperatures (e.g., 0-5 °C) are typically employed to prevent the thermodynamically favored but undesired rearrangement of the imidate salt into an N-alkyl amide and an alkyl chloride.[8][9]

Caption: Key transformations of the imidate functional group.

Reactions at the α-Carbon (Sₙ2 Displacement)

The chlorine atom on the α-carbon is susceptible to nucleophilic substitution, a characteristic feature of α-halo carbonyl compounds and their derivatives. The reactivity is high due to the electron-withdrawing nature of the adjacent imidate group.

-

Nucleophilic Substitution : A wide range of nucleophiles, including amines, thiols, and carboxylates, can displace the chloride ion. This reaction allows for the conjugation of the chloroacetimidate moiety to other molecules, which is particularly useful in the synthesis of bioconjugates and functional probes.

Applications in Drug Development and Research

The unique reactivity profile of ethyl 2-chloroethanimidoate hydrochloride makes it a valuable building block in several areas of pharmaceutical and biotechnological research.

Synthesis of Heterocyclic Drug Scaffolds

Many biologically active compounds contain nitrogen-based heterocyclic rings. The ability of the imidate to react with amines to form amidines, which can then undergo intramolecular cyclization by displacement of the α-chloro group, provides a powerful strategy for constructing rings like imidazoles, thiazoles, and oxazoles. For example, it is a known intermediate in the synthesis of Phentolamine-d4, an adrenergic blocking agent. [3]

Development of Antiviral Nucleoside Analogues

Nucleoside analogues are a cornerstone of antiviral therapy. [7][10]The synthesis of modified nucleosides often requires the coupling of a modified sugar moiety with a heterocyclic base. [11][12]Ethyl 2-chloroethanimidoate hydrochloride can be used to construct or modify the nucleobase portion of these analogues. The imidate can be used to build a purine or pyrimidine ring system, and the chloroacetyl group allows for further functionalization or linkage to the sugar component.

Construction of Fluorescent Probes

Fluorescent probes are essential tools for bioimaging and diagnostics. [13][14]They typically consist of a fluorophore linked to a recognition moiety that selectively interacts with a target analyte. The chloroacetyl group of ethyl 2-chloroethanimidoate hydrochloride is an excellent electrophilic handle for conjugation to a fluorophore that contains a nucleophilic group (e.g., an amine or thiol). The imidate portion can then be converted into a specific recognition element, such as an amidine, designed to bind to a particular biological target. [15][16]

Safety, Handling, and Storage

As a reactive chemical intermediate, ethyl 2-chloroethanimidoate hydrochloride requires careful handling.

-

Handling : Use only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [4][17]Avoid inhalation of dust and contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents. [1][5]Long-term storage at reduced temperatures (0-5°C or -20°C) under an inert atmosphere is recommended to ensure stability. [1][5]* Disposal : Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste. Do not allow the product to enter drains.

Conclusion

Ethyl 2-chloroethanimidoate hydrochloride is a versatile and powerful reagent for organic synthesis. Its reliable preparation via the Pinner reaction and its predictable dual reactivity make it an invaluable tool for medicinal chemists and drug development professionals. By providing access to amidines, esters, and a handle for nucleophilic substitution, it facilitates the efficient construction of complex molecules, from heterocyclic drug scaffolds to sophisticated antiviral agents and fluorescent probes. A thorough understanding of its synthesis, mechanism, and reactivity, coupled with stringent safety protocols, enables researchers to fully exploit its synthetic potential in the quest for new therapeutic and diagnostic agents.

References

-

ChemBK. This compound. [Link]

-

Wikipedia. Pinner reaction. [Link]

-

Schlatter, F. et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1558–1563. [Link]

-

Lola, C. et al. (2022). Biocatalytic Synthesis of Antiviral Nucleosides, Cyclic Dinucleotides, and Oligonucleotide Therapies. JACS Au, 3(1), 13–24. [Link]

-

Amerigo Scientific. Ethyl-2-Chloroethanimidoate hydrochloride. [Link]

-

ResearchGate. Synthesis and Antiviral Evaluation of Novel Acyclic Nucleosides. [Link]

-

Ghorab, M. M. et al. (2020). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 25(21), 5122. [Link]

-

PubMed. Biocatalytic Synthesis of Antiviral Nucleosides, Cyclic Dinucleotides, and Oligonucleotide Therapies. [Link]

-

National Institutes of Health. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Ethyl 2-chloroacetoacetate, 97%. [Link]

-

PubChem. Ethyl chloroacetate. [Link]

-

MDPI. A Novel Fluorescent Probe AP for Highly Selective and Sensitive Detection of Hg2+ and Its Application in Environmental Monitoring. [Link]

-

PubChem. Ethyl 2-chloroacetoacetate. [Link]

-

Filo. The 'H NMR spectrum of ethyl chloroacetate is shown below, and its IR spe... [Link]

-

National Institutes of Health. Mixture Toxicity of SN2-Reactive Soft Electrophiles: 2—Evaluation of Mixtures Containing Ethyl α-Halogenated Acetates. [Link]

-

Royal Society of Chemistry. Ethyl cyanoacetate based turn-on fluorescent probe for hydrazine and its bio-imaging and environmental applications. [Link]

-

ResearchGate. Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]

-

National Institutes of Health. Design and Synthesis of Fluorescence-Labeled TAK779 Analogs as Chemical Probes. [Link]

-

Journal of Chemical Research, Synopses. The Reaction of Ethyl 2-Chloroacetoacetate with 2-(Alkylamino) Alcohols: an Unexpected Formation of the 2-Methyloxazolidine Ring†. [Link]

-

ResearchGate. A highly sensitive fluorescent acidic pH probe based on rhodamine B diethyl-2-aminobutenedioate conjugate and its application in living cells. [Link]

Sources

- 1. Pinner Reaction | NROChemistry [nrochemistry.com]

- 2. Ethyl-2-Chloroethanimidoate hydrochloride - Amerigo Scientific [amerigoscientific.com]

- 3. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. Pinner Reaction [organic-chemistry.org]

- 7. Biocatalytic Synthesis of Antiviral Nucleosides, Cyclic Dinucleotides, and Oligonucleotide Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pinner reaction - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. Biocatalytic Synthesis of Antiviral Nucleosides, Cyclic Dinucleotides, and Oligonucleotide Therapies [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties [mdpi.com]

- 12. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. rsc.org [rsc.org]

- 15. Design and Synthesis of Fluorescence-Labeled TAK779 Analogs as Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to the Spectral Analysis of Ethyl 2-chloroacetimidate Hydrochloride

Abstract

Introduction: The Structural & Synthetic Context

Ethyl 2-chloroacetimidate hydrochloride, with the chemical formula C₄H₉Cl₂NO, is the salt form of the corresponding imidate.[1][2] Imidates are often prepared via the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile (in this case, chloroacetonitrile) with an alcohol (ethanol).[3][4] The resulting hydrochloride salt is typically a stable, crystalline solid, which is often preferred for handling and storage over the free base.

The structure features an ethyl group (-OCH₂CH₃), a chloromethyl group (-CH₂Cl), and the core imidate functionality which, in the hydrochloride form, is protonated on the nitrogen atom. This protonation significantly influences the electronic environment and, consequently, the spectral properties of the molecule. Understanding these influences is key to accurate spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, specific patterns in both ¹H and ¹³C NMR are expected.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling). The protonation at the nitrogen results in two N-H protons, which may be broadened and could exchange with protic solvents like D₂O. The electron-withdrawing effects of the chlorine atom and the protonated iminium group will significantly deshield adjacent protons, shifting them downfield.

Based on data from analogous compounds such as 2-chloroethylamine hydrochloride and various ethyl esters, the following ¹H NMR signals are predicted in a solvent like DMSO-d₆.[5][6]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

| ~11.0 - 12.5 | Broad Singlet | 2H | =NH₂ ⁺ | The protons on the positively charged nitrogen are highly deshielded and acidic. The signal is expected to be broad due to quadrupolar relaxation and chemical exchange. |

| ~4.60 | Singlet | 2H | Cl-CH₂ -C | These protons are alpha to both a chlorine atom and the C=N⁺H₂ group, leading to strong deshielding. The singlet multiplicity is expected as there are no adjacent protons. |

| ~4.45 | Quartet | 2H | O-CH₂ -CH₃ | These methylene protons are deshielded by the adjacent oxygen atom. They are split into a quartet by the three neighboring methyl protons (n+1 rule). |

| ~1.35 | Triplet | 3H | O-CH₂-CH₃ | These methyl protons are in a standard alkyl environment but are split into a triplet by the two neighboring methylene protons. |

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). Predicted values can vary based on solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbon of the imidate group is expected to be significantly downfield due to its double bond character and attachment to two heteroatoms (O and N⁺).

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |

| ~170 | -C(=N⁺H₂)O- | This iminium carbon is highly deshielded due to its direct attachment to the electronegative oxygen and positively charged nitrogen atoms. |

| ~70 | O-C H₂-CH₃ | The methylene carbon is deshielded by the directly attached oxygen atom. |

| ~45 | Cl-C H₂-C | The chloromethyl carbon is significantly deshielded by the strongly electron-withdrawing chlorine atom. |

| ~14 | O-CH₂-C H₃ | This terminal methyl carbon is in a typical upfield alkyl region. |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by vibrations associated with the protonated imidate group. The key diagnostic absorption will be the C=N stretching vibration, which is expected at a higher frequency compared to a neutral imine due to protonation.

The predicted key IR absorptions are summarized below, based on data from related hydrochloride salts and functional group correlation tables.[7][8]

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3200 - 2700 | Strong, Broad | N-H | Asymmetric & Symmetric Stretching in =N⁺H₂ |

| ~2980 - 2850 | Medium | C-H | Alkyl C-H Stretching |

| ~1685 | Strong | C=N | Iminium C=N Stretching |

| ~1600 | Medium | N-H | N-H Bending (Scissoring) |

| ~1250 | Strong | C-O | C-O Stretching (Ether-like) |

| ~750 | Strong | C-Cl | C-Cl Stretching |

Expertise Insight: The broad, strong absorption in the 3200-2700 cm⁻¹ region is highly characteristic of an amine hydrochloride salt.[7] The C=N stretch at ~1685 cm⁻¹ is a key diagnostic peak; its position and intensity help confirm the presence of the iminium functionality and distinguish it from a carbonyl (C=O) or an unprotonated imine (C=N) group, which would appear at different frequencies.

Experimental Protocols & Methodologies

To acquire high-quality spectral data for this compound, rigorous experimental design is crucial. The following protocols are provided as a self-validating system for researchers.

NMR Sample Preparation and Acquisition

-

Solvent Selection: Choose a deuterated polar aprotic solvent such as DMSO-d₆ or CD₃CN. Deuterated methanol (CD₃OD) or D₂O can also be used, but will result in the exchange and disappearance of the N-H proton signals. DMSO-d₆ is often preferred as it solubilizes many hydrochloride salts and allows for the observation of exchangeable protons.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube. Add ~0.6 mL of the chosen deuterated solvent. Cap the tube and vortex until the sample is fully dissolved.

-

Instrument Calibration: Before acquisition, ensure the NMR spectrometer is properly locked on the solvent's deuterium signal and that the field is well-shimmed to maximize resolution.

-

¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum. A spectral width of at least 16 ppm is recommended. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 220-240 ppm is standard. Due to the lower natural abundance of ¹³C, a larger number of scans will be required (e.g., 1024 or more), and a relaxation delay (d1) of 2-5 seconds is recommended for better quantitative results.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO at δ 39.52 ppm).

FT-IR Sample Preparation and Acquisition

-

Sample Preparation (ATR): Attenuated Total Reflectance (ATR) is the preferred method for solids. Place a small amount of the dry, solid sample directly onto the ATR crystal (e.g., diamond or germanium). Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Background Collection: Before running the sample, collect a background spectrum of the empty, clean ATR crystal. This is crucial to subtract the absorbance of air (CO₂, H₂O) and the crystal itself.

-

Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Ensure the sample is dry, as moisture can lead to a broad O-H band around 3300 cm⁻¹, potentially obscuring the N-H signals.

Logical Workflow for Structural Verification

The process of confirming the structure of this compound from its spectral data follows a logical, multi-technique approach. The following diagram illustrates this workflow.

Caption: Workflow for structural verification of the target compound.

Conclusion

While experimental spectra for this compound are not commonly published, a robust and reliable spectral profile can be predicted through the careful analysis of its structural components and comparison with analogous molecules. This guide provides researchers with the expected ¹H NMR, ¹³C NMR, and IR data, grounded in the fundamental principles of chemical spectroscopy. The outlined protocols and logical workflow serve as a practical tool for any scientist working with this compound, enabling confident identification, quality assessment, and successful integration into complex synthetic pathways.

References

- 1. spectrabase.com [spectrabase.com]

- 2. acdlabs.com [acdlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-Chloroethylamine hydrochloride(870-24-6) 1H NMR [m.chemicalbook.com]

- 6. Ethyl 2-chloroacetoacetate(609-15-4) 1H NMR spectrum [chemicalbook.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Executive Summary

Ethyl 2-chloroacetimidate hydrochloride is a stable, crystalline, and highly reactive reagent that serves as a cornerstone in modern organic synthesis. While structurally simple, its true utility lies in its function as a potent electrophile for the construction of amidine functionalities. This guide provides an in-depth exploration of its primary applications, moving from the fundamental synthesis of amidines to their subsequent elaboration into complex heterocyclic systems critical for drug discovery and materials science. We will delve into the mechanistic principles that govern its reactivity, provide detailed, field-tested experimental protocols, and highlight its role in the synthesis of specialized molecules, including pharmaceutical intermediates and functional polymers. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Core Characteristics and Synthesis

This compound (CAS No. 36743-66-5) is the hydrochloride salt of the corresponding imidate.[][2] The salt form confers significant stability, rendering it a readily handleable, solid reagent, in contrast to the often-unstable free imidate base.[3] For optimal shelf-life, it should be stored under anhydrous conditions at reduced temperatures (0–5°C or colder) to prevent hydrolysis.[4][5][6]

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 36743-66-5 | [][2][4] |

| Molecular Formula | C₄H₉Cl₂NO | [][2] |

| Molecular Weight | 158.03 g/mol | [][6] |

| Appearance | White to off-white solid/crystalline powder | [4][7] |

| Storage | Store in freezer (-20°C) or at 0-5°C under inert atmosphere | [4][5][6] |

| IUPAC Name | ethyl 2-chloroethanimidate;hydrochloride | [][2] |

Synthesis via the Pinner Reaction